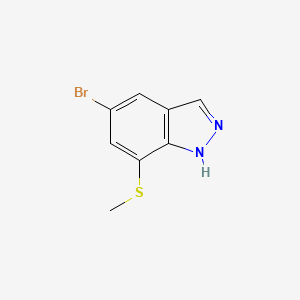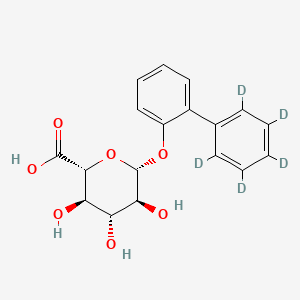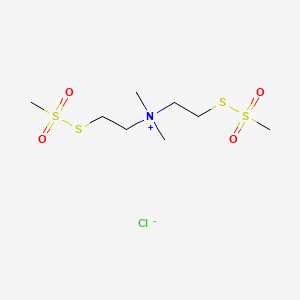![molecular formula C15H12ClN5O B13843825 2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline](/img/structure/B13843825.png)
2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline is a heterocyclic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound combines the quinazoline moiety with a chloropyrazinyl group and an azetidinyl group, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline typically involves the following steps:
Formation of the Chloropyrazinyl Intermediate: The starting material, 3-chloropyrazine, is reacted with an appropriate reagent to introduce the azetidinyl group.
Coupling with Quinazoline: The chloropyrazinyl intermediate is then coupled with a quinazoline derivative under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chloropyrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the chloropyrazinyl group with other functional groups.
科学研究应用
2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline involves its interaction with specific molecular targets. The quinazoline core structure is known to interact with various enzymes and receptors, potentially modulating their activity. The chloropyrazinyl and azetidinyl groups may enhance the compound’s binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
- 2-(3-(3-Chloropyrazin-2-yloxy)azetidin-1-yl)quinoline
- 2-(3-((3-chloropyrazin-2-yl)oxy)azetidin-1-yl)quinazoline
Uniqueness
2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. The presence of the chloropyrazinyl and azetidinyl groups may enhance its reactivity and potential therapeutic applications.
属性
分子式 |
C15H12ClN5O |
|---|---|
分子量 |
313.74 g/mol |
IUPAC 名称 |
2-[3-(3-chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline |
InChI |
InChI=1S/C15H12ClN5O/c16-13-14(18-6-5-17-13)22-11-8-21(9-11)15-19-7-10-3-1-2-4-12(10)20-15/h1-7,11H,8-9H2 |
InChI 键 |
XCOFJIBGYFHGKZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C2=NC3=CC=CC=C3C=N2)OC4=NC=CN=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


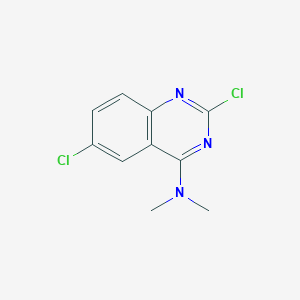
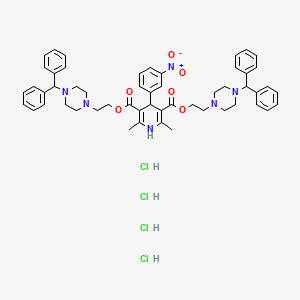
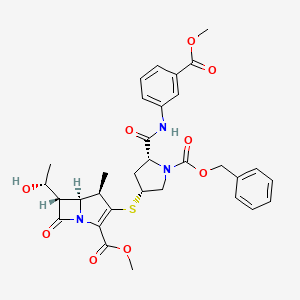
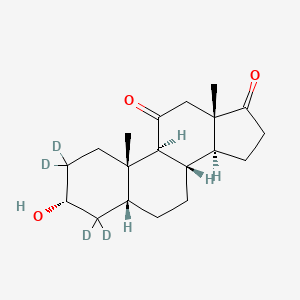

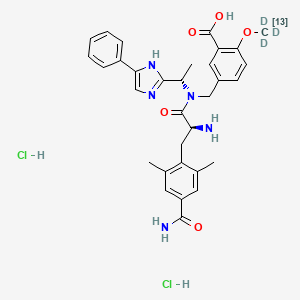
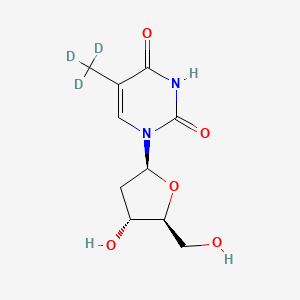
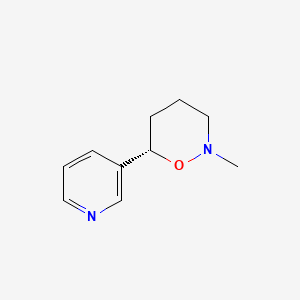
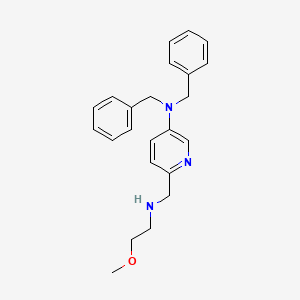
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13843796.png)
![sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13843800.png)
